Antrodin A

Descripción general

Descripción

Antrodin A, also known as AdA and Camphorataanhydride A, is one of the main active ingredients in the solid-state fermented A. camphorata mycelium . It is known to protect the liver from alcohol damage by improving the antioxidant and anti-inflammatory capacity of the liver and maintaining the stability of the intestinal flora .

Molecular Structure Analysis

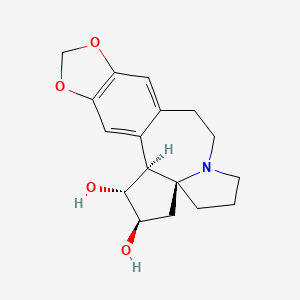

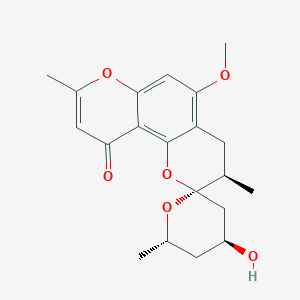

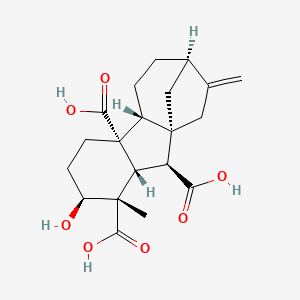

Antrodin A has a chemical formula of C19H22O4 and a molecular weight of 314.381 .Aplicaciones Científicas De Investigación

Inhibitory Effects on Hepatitis C Virus Protease

Antrodin A, derived from Antrodia cinnamomea, has shown potent inhibitory activity against Hepatitis C virus (HCV) protease. This supports the use of Antrodia cinnamomea in traditional medicine for liver cancer and HCV infection treatment. Antrodin A was identified as a competitive inhibitor of HCV protease, demonstrating its significant potential in addressing global HCV infection issues (Phuong et al., 2009).

Alzheimer's Disease Research

In a study exploring the effects of Antrodia cinnamomea components on Alzheimer's disease, it was found that Antrodin C, a constituent related to Antrodin A, helped improve the nesting behavior of mice and reduced amyloid plaque burden. This indicates a potential role for Antrodin A in Alzheimer's disease treatment, through mechanisms involving microglial and perivascular clearance pathways (Tsay et al., 2021).

Hepatoprotective Effects

Antrodin A from Antrodia camphorata mycelium has been found to alleviate acute alcoholic liver injury in mice, improving antioxidant and anti-inflammatory capacity in the liver and maintaining intestinal flora stability. This study demonstrates Antrodin A's potential as a therapeutic agent for liver protection (Yi et al., 2020).

Diabetes-Related Endothelial Dysfunction

Research on Antrodin C, closely related to Antrodin A, revealed that it ameliorates hyperglycemia-induced senescence and apoptosis in human endothelial cells. The study suggests that Antrodin A may have similar potential in treating diabetic-associated cardiovascular diseases by activating Nrf2-dependent antioxidant defense systems (Senthil et al., 2017).

Anti-Cancer Properties

Studies have demonstrated that compounds like Antrodin C from Antrodia camphorata exhibit significant inhibition of cancer cell growth, suggesting that Antrodin A may also have anti-cancer properties. This is particularly relevant in the context of lung adenocarcinoma cells, where it shows potential as an anti-cancer agent (Wang et al., 2019).

Modulation of Gut Microbiome and Liver Metabolome

Antrodin A has been observed to ameliorate alcohol-induced hepatic lipid deposition and oxidative stress in mice. This effect is achieved through modulation of the microbiome and liver metabolome, highlighting its potential in treating alcohol-related liver issues (Yi et al., 2021).

Anti-Herpes Simplex Virus Activities

Antrodin A, extracted from Antrodia camphorata mycelia, has shown inhibition of Herpes Simplex Virus (HSV) replication. This suggests its potential application in the development of antiviral drugs targeting HSV (He et al., 2015).

Mecanismo De Acción

Antrodin A protects the liver from alcohol damage by improving the antioxidant and anti-inflammatory capacity of the liver and maintaining the stability of the intestinal flora . Another study suggests that Antrodin C, a related compound, induces cell apoptosis via the activation of the ROS/AKT/ERK/P38 signaling modules .

Direcciones Futuras

Research on Antrodin A is ongoing, particularly in relation to its effects on the gut microbiome and liver metabolome in the context of alcohol intake . Further studies are needed to fully understand its potential therapeutic applications and to investigate its physical and chemical properties in more detail.

Propiedades

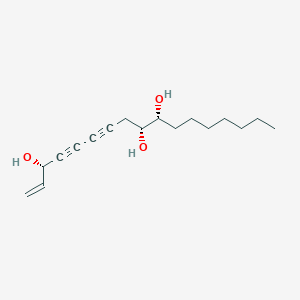

IUPAC Name |

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656830-24-9 | |

| Record name | Antrodin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

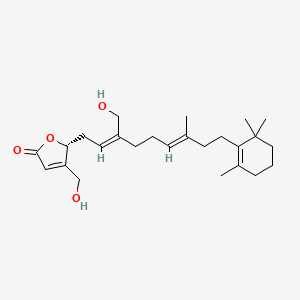

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)

![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)